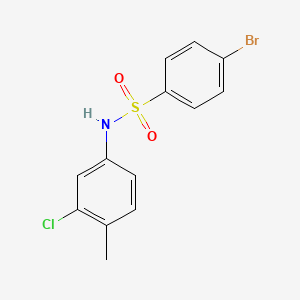

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide

CAS No.: 349404-71-3

Cat. No.: VC5815447

Molecular Formula: C13H11BrClNO2S

Molecular Weight: 360.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349404-71-3 |

|---|---|

| Molecular Formula | C13H11BrClNO2S |

| Molecular Weight | 360.65 |

| IUPAC Name | 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |

| Standard InChI Key | KNHPHYJEPPHVOV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, reflects its substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-chloro-4-methylphenyl group attached to the sulfonamide nitrogen. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 349404-71-3 | |

| Molecular Formula | ||

| Molecular Weight | 360.65 g/mol | |

| SMILES Notation | ClC1=C(C=CC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Br |

The sulfonamide functional group () and halogen substituents (Br, Cl) contribute to its polarity and potential interactions with biological targets . The methyl group at the 4-position of the aniline ring may enhance lipophilicity, influencing pharmacokinetic properties .

Synthesis and Manufacturing

While explicit synthetic protocols for this compound are scarce in publicly available literature, its preparation likely follows established sulfonamide synthesis routes. A generalized approach involves:

-

Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

-

Purification: Isolation via recrystallization or chromatography, as indicated by supplier data emphasizing ≥97% purity .

Physicochemical Properties

Data from suppliers and computational models provide insights into its stability and handling:

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in DMSO, dimethylformamide | |

| Storage Conditions | Sealed, room temperature | |

| Stability | Sensitive to moisture |

The compound’s solubility in polar aprotic solvents aligns with trends observed in sulfonamides, where the sulfonyl group facilitates dissolution . Stability under ambient conditions suggests compatibility with standard laboratory handling protocols.

Structural Characterization and Analytical Data

Characterization of sulfonamides typically employs spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR: Aromatic protons resonate between 7.2–8.1 ppm, with the methyl group appearing as a singlet near 2.3 ppm . The sulfonamide N–H proton is observed as a broad signal around 10.0 ppm .

-

NMR: The sulfonyl group’s sulfur-bound carbon appears at 140–150 ppm, while aromatic carbons range from 120–135 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at 360.65 ([M+H]) . Fragmentation patterns typically include loss of the sulfonamide group () and halogen substituents .

X-ray Crystallography

While no crystallographic data exist for this specific compound, analogous sulfonamides exhibit dihedral angles of 40–50° between the benzene and aniline rings, stabilized by N–H···O hydrogen bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume